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Compound of Interest

Compound Name: 3-Cyanopyridine

Cat. No.: B1664610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data and computational results for

3-cyanopyridine, a molecule of interest in various chemical and pharmaceutical research

fields. By juxtaposing theoretical calculations with empirical findings, this document aims to

offer a comprehensive understanding of the molecule's structural, vibrational, and electronic

properties, thereby aiding in its application and further study.

Data Presentation: A Side-by-Side Comparison
The following tables summarize the core quantitative data obtained from both experimental

measurements and computational modeling of 3-cyanopyridine.

Molecular Geometry
The equilibrium geometry of 3-cyanopyridine has been determined experimentally and

calculated using Density Functional Theory (DFT). The table below compares key bond lengths

and angles.
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Parameter Experimental Value
Computational Value

(B3LYP/6-311++G(d,p))

Bond Lengths (Å)

C-CN
Not explicitly found in search

results
1.435[1]

C≡N
Not explicitly found in search

results
1.155[1]

Pyridine Ring C-C (average)
Not explicitly found in search

results
1.397[1]

Pyridine Ring C-H (average)
Not explicitly found in search

results
1.084[1]

Bond Angles (°)

C-C-C (Pyridine Ring)
Not explicitly found in search

results

Not explicitly found in search

results

C-C-H (Pyridine Ring)
Not explicitly found in search

results

Not explicitly found in search

results

Note: Specific experimental bond lengths and angles for the gaseous or solid phase of 3-
cyanopyridine were not readily available in the initial search results. The computational values

represent the optimized geometry in the gaseous phase.

Vibrational Frequencies
Vibrational spectroscopy is a powerful tool for identifying molecular structures. The following

table compares the experimental FT-IR and Raman frequencies with the scaled theoretical

vibrational wavenumbers for 3-cyanopyridine.
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Vibrational Mode

Assignment

Experimental FT-IR

(cm⁻¹)

Experimental FT-

Raman (cm⁻¹)

Scaled Theoretical

(B3LYP/6-

311++G(d,p)) (cm⁻¹)

C-H stretch ~3000-3100 ~3000-3100

Not explicitly listed in

provided search

results

C≡N stretch 2217-2218[2]

Not explicitly listed in

provided search

results

Overestimated before

scaling[1][3]

C=C/C=N ring stretch 1564-1544[3] 1596[4] 1595[4]

C-H in-plane bend

Not explicitly listed in

provided search

results

Not explicitly listed in

provided search

results

Not explicitly listed in

provided search

results

Ring breathing

Not explicitly listed in

provided search

results

989[4] 992[4]

C-H out-of-plane bend

Not explicitly listed in

provided search

results

Not explicitly listed in

provided search

results

Not explicitly listed in

provided search

results

Note: A comprehensive list of all vibrational modes was not available in a single source. The

provided data is a compilation from multiple studies. Theoretical values are often scaled to

better match experimental results.[1][3]

Electronic Properties
The electronic transitions of a molecule can be investigated using UV-Vis spectroscopy and

correlated with theoretical calculations.
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Property Experimental Value
Computational Value (TD-

DFT/B3LYP)

Maximum Absorption

Wavelength (λmax)

Not explicitly found in search

results

Not explicitly found in search

results

HOMO-LUMO Energy Gap

(eV)
Not available 3.84 (for a derivative)[2]

Note: Specific experimental UV-Vis data for 3-cyanopyridine was not found in the initial

search. The HOMO-LUMO gap provided is for a derivative, 3-cyano-2(1H)-pyridone, and

serves as a related example.

Experimental and Computational Protocols
A clear understanding of the methodologies is crucial for interpreting the data.

Experimental Protocols
Fourier Transform Infrared (FT-IR) Spectroscopy: The solid-phase FT-IR spectra are typically

recorded using a spectrometer with the sample prepared as a KBr pellet. The spectral range

is generally 4000–400 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy: The FT-Raman spectra are often

recorded with the sample in a capillary tube using a spectrometer equipped with a Nd:YAG

laser operating at a specific wavelength (e.g., 1064 nm). The spectral range is typically

3500–100 cm⁻¹.

UV-Vis Spectroscopy: The electronic absorption spectra are measured in a suitable solvent

(e.g., ethanol, acetonitrile) at room temperature using a spectrophotometer.

X-ray Crystallography: For solid-state structural analysis, single crystals are grown and

analyzed using an X-ray diffractometer. The crystal structure is solved and refined using

specialized software.[2]

Computational Methods
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Software: The quantum chemical calculations are commonly performed using software

packages like Gaussian.[1][2]

Method: Density Functional Theory (DFT) is a widely used method.[1][2][5] The B3LYP

(Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation

functional) is a popular functional for such studies.[1][2]

Basis Set: A common basis set for these types of calculations is 6-311++G(d,p), which

provides a good balance between accuracy and computational cost.[1][2]

Geometry Optimization: The molecular geometry is optimized to find the minimum energy

structure.

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated from the

optimized geometry. These calculated frequencies are often overestimated compared to

experimental values and are therefore scaled using appropriate scaling factors.[1][3]

Electronic Spectra Simulation: Time-dependent DFT (TD-DFT) is used to calculate the

vertical excitation energies and oscillator strengths to simulate the UV-Vis spectrum.[2]

Visualizing the Workflow
The following diagrams illustrate the logical flow of comparing computational and experimental

data for 3-cyanopyridine.
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Caption: Workflow for Comparing Experimental and Computational Data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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